molecular formula C9H13N3O5 B1436956 5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one CAS No. 40632-26-6

5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one

Cat. No. B1436956
CAS RN: 40632-26-6
M. Wt: 245.23 g/mol
InChI Key: UHDGCWIWMRVCDJ-RPTLDJJYSA-N
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Description

5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one is a useful research compound. Its molecular formula is C9H13N3O5 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Compounds structurally related to the query have demonstrated potent antiviral activities. For instance, nucleoside analogues have shown significant efficacy against hepatitis B virus (HBV) DNA replication in vitro. These compounds inhibit viral DNA synthesis selectively without affecting HBV-specific RNAs at concentrations that completely blocked HBV DNA replication, suggesting a targeted approach in antiviral therapy (Doong et al., 1991).

Antimicrobial and Anti-inflammatory Properties

Certain pyrimidine derivatives have been synthesized and studied for their antimicrobial activity against a range of bacteria and fungi. These compounds, through various modifications, have shown significant antibacterial activity, indicating their potential in treating bacterial infections (Mohammad et al., 2017). Additionally, derivatives with anti-inflammatory properties have been developed, showcasing the versatility of pyrimidine structures in designing therapeutic agents with potential applications in treating inflammatory conditions (Kuvaeva et al., 2022).

Corrosion Inhibition

Thiopyrimidine derivatives have been investigated for their corrosion inhibition properties on mild steel in hydrochloric acid, demonstrating significant efficiency. These studies underline the potential of pyrimidine derivatives in industrial applications, specifically in protecting metals from corrosion (Singh et al., 2016).

Antitumor Activity

Research has also extended into the antitumor potential of pyrimidine derivatives, with studies showing that certain modifications can lead to compounds that inhibit purine biosynthesis, demonstrating selectivity for high-affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. This specificity suggests a targeted therapeutic approach in cancer treatment, highlighting the compound's utility in oncological research (Wang et al., 2010).

properties

IUPAC Name

4-amino-5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGCWIWMRVCDJ-RPTLDJJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one
Reactant of Route 2
Reactant of Route 2
5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one
Reactant of Route 3
5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one
Reactant of Route 4
5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one
Reactant of Route 5
5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one
Reactant of Route 6
5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one

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